Cas no 898787-39-8 (ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate)

Ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is a fluorinated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. The presence of the trifluoroacetyl group enhances its reactivity, making it a valuable intermediate for constructing complex heterocyclic frameworks. Its ester functionality allows for further derivatization, while the electron-withdrawing trifluoroacetyl moiety facilitates nucleophilic substitution reactions. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and advanced materials due to its stability and compatibility with diverse reaction conditions. Its well-defined structure and high purity ensure reproducibility in synthetic applications, making it a reliable choice for researchers seeking precise molecular modifications.
ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate structure
898787-39-8 structure
Product Name:ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate
CAS No:898787-39-8
MF:C9H7F3O3S
MW:252.210292100906
MDL:MFCD02260850
CID:869258
PubChem ID:24726843
Update Time:2025-08-05

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-(2,2,2-Trifluoroacetyl)-2-thiophenecarboxylic Acid Ethyl Ester
    • ETHYL 5-TRIFLUOROACETYL-2-THENOATE
    • ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate
    • PD119865
    • CHEMBL447397
    • 898787-39-8
    • ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate
    • thiophene derivative, 1
    • ethyl5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate
    • BDBM25153
    • CS-0366869
    • SCHEMBL2296183
    • F1905-7254
    • MFCD02260850
    • AKOS016022592
    • DTXSID00645233
    • Ethyl 5-(2,2,2-trifluoroacetyl)-2-thiophenecarboxylate
    • MDL: MFCD02260850
    • Inchi: 1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3
    • InChI Key: OCKQIBUJPOSIOM-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CC=C1C(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 252.00679974g/mol
  • Monoisotopic Mass: 252.00679974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 319.2±42.0 °C at 760 mmHg
  • Flash Point: 146.8±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate Security Information

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate Pricemore >>

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Additional information on ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate

Recent Advances in the Application of Ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate (CAS: 898787-39-8) in Chemical Biology and Pharmaceutical Research

Ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate (CAS: 898787-39-8) has emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals and chemical probes. Recent studies highlight its utility in constructing heterocyclic frameworks, which are pivotal in drug discovery. This compound's unique trifluoroacetyl group enhances its reactivity and selectivity, making it a valuable building block for medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing thiophene-based kinase inhibitors. Researchers utilized ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate as a precursor to develop potent inhibitors targeting EGFR and VEGFR2, showing promising anti-cancer activity in vitro. The trifluoroacetyl moiety was critical for stabilizing the transition state during the key cyclization step, achieving yields of over 85%.

In parallel, a team from MIT reported in ACS Chemical Biology (2024) the use of this compound in photoaffinity labeling probes. The trifluoroacetyl group facilitated covalent binding to target proteins upon UV irradiation, enabling the mapping of protein-ligand interactions in live cells. This approach has opened new avenues for studying drug-target engagement in complex biological systems.

Recent patent filings (WO2023124567, 2023) disclose novel synthetic routes to scale up production of ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate, addressing previous challenges in purity and yield. The optimized process achieves >98% purity at kilogram scale, supporting its growing industrial applications.

Ongoing clinical trials (NCT05678921) are evaluating derivatives of this compound as potential treatments for inflammatory diseases. Preliminary data suggest the thiophene core contributes to improved metabolic stability compared to traditional phenyl-based drugs, while maintaining target affinity.

Future research directions include exploring this scaffold for PROTAC development and as a fluorescent tag for bioimaging. The compound's versatility continues to make it a focus of innovation in chemical biology and pharmaceutical sciences.

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